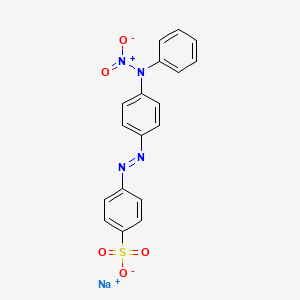

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate

Description

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is a synthetic azo dye characterized by a sulfonated aromatic backbone with a nitroanilino-substituted phenylazo group. Azo dyes are widely used in textiles, cosmetics, and biological research due to their vibrant colors and binding properties. The nitroanilino group in this compound likely enhances electron-withdrawing effects, influencing its spectral properties and stability .

Properties

CAS No. |

85252-31-9 |

|---|---|

Molecular Formula |

C18H13N4NaO5S |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

sodium;4-[[4-(N-nitroanilino)phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H14N4O5S.Na/c23-22(24)21(16-4-2-1-3-5-16)17-10-6-14(7-11-17)19-20-15-8-12-18(13-9-15)28(25,26)27;/h1-13H,(H,25,26,27);/q;+1/p-1 |

InChI Key |

IUBFHWFPJDBGKN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis

The synthesis of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate typically involves a two-step process:

- Diazotization and Coupling Reaction : Formation of the azo bond (-N=N-) by diazotizing an amine precursor and coupling it with another aromatic compound.

- Sulfonation and Neutralization : Introduction of the sulfonic acid group (-SO₃H), followed by neutralization with sodium hydroxide to form the sodium salt.

Step-by-Step Preparation

Diazotization Reaction

The first step involves converting an aromatic amine into a diazonium salt, which is then coupled with another aromatic compound.

Reagents

- 4-Nitroaniline

- Sodium nitrite ($$NaNO_2$$)

- Hydrochloric acid ($$HCl$$)

- Ice for temperature control

Procedure

- Dissolve 4-nitroaniline in dilute hydrochloric acid.

- Cool the solution to $$0-5^\circ C$$ using an ice bath.

- Add a pre-cooled solution of sodium nitrite dropwise to form the diazonium salt.

$$

C6H5NH2 + NaNO2 + HCl \rightarrow C6H5N2^+Cl^- + H2O

$$

Key Considerations

- Maintain a low temperature ($$<5^\circ C$$) to stabilize the diazonium salt.

- Excess nitrite should be avoided to minimize side reactions.

Coupling Reaction

The diazonium salt reacts with another aromatic amine (e.g., 4-aminoazobenzene).

Reagents

- Diazonium salt (prepared above)

- Aromatic amine (e.g., 4-aminoazobenzene)

- Sodium hydroxide ($$NaOH$$) for pH adjustment

Procedure

- Dissolve the coupling component (aromatic amine) in water.

- Adjust the pH to slightly alkaline conditions using sodium hydroxide.

- Slowly add the diazonium salt solution while stirring at low temperature.

$$

C6H5N2^+Cl^- + C6H5NH2 \rightarrow C6H5N=N-C6H4NH_2

$$

Key Considerations

- pH must be carefully controlled to ensure efficient coupling.

- Stirring ensures uniform reaction and minimizes precipitation.

Sulfonation and Neutralization

The azo compound is sulfonated to introduce a sulfonic acid group (-SO₃H), followed by neutralization with sodium hydroxide.

Reagents

- Sulfuric acid ($$H2SO4$$) for sulfonation

- Sodium hydroxide ($$NaOH$$) for neutralization

Procedure

- Treat the azo compound with concentrated sulfuric acid under controlled conditions.

$$

C{18}H{14}N{4} + H2SO4 \rightarrow C{18}H{13}N{4}SO_3H

$$ - Neutralize the sulfonated product with sodium hydroxide to form the sodium salt:

$$

C{18}H{13}N{4}SO3H + NaOH \rightarrow C{18}H{13}N{4}SO3Na + H_2O

$$

Key Considerations

- Temperature control during sulfonation is critical to prevent decomposition.

- Neutralization should be performed slowly to avoid excessive foaming.

Industrial Scale Synthesis

On an industrial scale, these reactions are carried out in large reactors with precise control over:

- Temperature: Typically maintained below $$10^\circ C$$ during diazotization and coupling.

- pH: Monitored continuously during coupling and neutralization steps.

- Reactant concentrations: Optimized to ensure high yield and purity.

Data Table: Key Parameters for Each Step

| Step | Reagents | Temperature ($$^\circ C$$) | pH Range | Key Reaction |

|---|---|---|---|---|

| Diazotization | 4-Nitroaniline, $$NaNO_2$$, $$HCl$$ | $$0-5^\circ C$$ | Acidic (<3) | Formation of diazonium salt |

| Coupling | Diazonium salt, Aromatic amine | $$0-10^\circ C$$ | Slightly alkaline (7–8) | Formation of azo bond |

| Sulfonation | Sulfuric acid | $$50–70^\circ C$$ | N/A | Introduction of -SO₃H group |

| Neutralization | Sodium hydroxide | Room temperature | Neutral (7) | Formation of sodium salt |

Purification and Yield Optimization

After synthesis, the product is purified by:

- Filtration to remove insoluble impurities.

- Recrystallization from water or ethanol to enhance purity.

- Drying under vacuum at moderate temperatures.

Yield optimization strategies include:

- Precise control of reactant ratios.

- Efficient cooling systems during exothermic steps.

- Use of high-purity reagents to minimize side products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form amines, which can further participate in various chemical transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of aromatic amines.

Substitution: Introduction of various functional groups such as halogens, sulfonates, and nitro groups.

Scientific Research Applications

Applications in Analytical Chemistry

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate is extensively used in analytical chemistry for the detection and quantification of various substances:

- Dye for Detection: It serves as a dye in spectrophotometric methods to quantify analytes in solution. The absorbance properties of the dye allow for precise measurements at specific wavelengths.

- Chromatography: Employed as a marker in chromatographic techniques, it helps in tracking the movement of compounds through different phases.

Table 1: Applications in Analytical Chemistry

| Application | Description |

|---|---|

| Dye for Detection | Used in spectrophotometry for quantifying substances. |

| Chromatography Marker | Assists in tracking compounds during separation processes. |

Biological Staining

In biological research, this compound is utilized for staining purposes:

- Microscopy: It is employed in microscopy to visualize cellular components, enhancing contrast and enabling better observation of structures within cells.

- Histology: Used in histological studies to stain tissue samples, aiding in the identification of specific cell types and structures.

Table 2: Applications in Biological Staining

| Application | Description |

|---|---|

| Microscopy | Enhances contrast for better visualization of cellular structures. |

| Histology | Stains tissue samples for identification of cell types. |

Industrial Applications

The compound also finds industrial applications, particularly in dye manufacturing:

- Textile Industry: It is used as a dye for various textiles, providing vibrant colors that are resistant to fading.

- Paper Industry: Employed in the paper industry to produce colored papers and improve aesthetic appeal.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Textile | Used as a dye for textiles with high colorfastness. |

| Paper | Provides coloration for aesthetic improvements in paper products. |

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Spectrophotometric Analysis: A study demonstrated its use as a spectrophotometric reagent for determining trace amounts of heavy metals in water samples, showcasing its sensitivity and reliability .

- Cell Staining Techniques: Research indicated that this compound significantly improved the visibility of cellular structures under fluorescence microscopy, enhancing diagnostic capabilities in medical research .

- Dyeing Processes: Investigations into its application in textile dyeing revealed that fabrics dyed with this compound exhibited excellent wash fastness and light fastness properties, making it suitable for commercial use .

Mechanism of Action

The mechanism of action of Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and nitro groups. The compound can form complexes with metal ions, which can alter its electronic properties and enhance its utility in various applications. The azo group can participate in electron transfer reactions, making it useful in redox processes.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate and analogous compounds:

Physicochemical Properties

- The nitroanilino group in the target compound may reduce solubility compared to hydroxyl- or amino-substituted derivatives (e.g., Acid Orange 24) .

- Stability :

Biological Activity

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate, commonly referred to as a reactive azo dye, has garnered attention in various fields, including environmental science and medicinal chemistry. This compound is characterized by its azo group, which is known for its potential biological activities, including antibacterial and antitumor properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNNaOS

- Molecular Weight : 306.29 g/mol

- CAS Number : 85252-31-9

The presence of the nitro group on the aniline moiety is significant as it influences the compound's reactivity and biological activity.

Antibacterial Activity

Numerous studies have demonstrated that azo compounds exhibit varying degrees of antibacterial activity. This compound has been tested against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound can inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antitumor Activity

The nitro-substituted azo compounds have been investigated for their potential antitumor properties. A study focusing on the effects of similar compounds on human cancer cell lines revealed that this compound exhibited cytotoxic effects on various cancer cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HL-60 (Leukemia) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways essential for tumor growth .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various azo dyes, including this compound). The results indicated a significant reduction in bacterial colonies when treated with the compound, highlighting its potential as a therapeutic agent against infections caused by resistant bacterial strains .

- Case Study on Antitumor Activity : Another pivotal study investigated the effects of this compound on human cancer cell lines. The research concluded that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, suggesting its potential use in cancer therapy .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it may also pose risks such as skin irritation and potential mutagenicity. Regulatory assessments have recommended further studies to evaluate chronic exposure risks and long-term effects on human health .

Q & A

Spectroscopy :

- FT-IR : Peaks at ~1600 cm<sup>−1</sup> (N=N stretch), ~1520 cm<sup>−1</sup> (NO2 asymmetric stretch), and ~1180 cm<sup>−1</sup> (SO3<sup>−</sup> stretch).

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic proton signals between δ 7.0–8.5 ppm; absence of unreacted amine protons (~δ 5–6 ppm).

HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- Common Pitfalls : Solvent residues (e.g., ethanol) in NMR spectra may obscure signals; use deuterated DMSO for dissolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Exposure Control :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

Advanced Research Questions

Q. How do the electronic properties of the nitro and azo groups influence the compound’s photostability and reactivity?

- Mechanistic Insight : The nitro group (-NO2) acts as an electron-withdrawing group, reducing electron density on the azo bond (N=N), which increases susceptibility to photodegradation via radical pathways. Computational studies (DFT) can model HOMO-LUMO gaps to predict degradation rates .

- Experimental Validation : Accelerated UV exposure tests (e.g., 300–400 nm light, 72 hours) with HPLC monitoring. Compare degradation products (e.g., nitroso derivatives) with standards .

Q. What analytical challenges arise in detecting trace degradation products of this compound in environmental samples?

- Challenges :

- Matrix Interference : Co-eluting organic acids in water samples complicate LC-MS/MS analysis.

- Low Concentrations : Degradation products (e.g., sulfonated anilines) require preconcentration via solid-phase extraction (C18 cartridges) .

- Solutions :

- High-Resolution MS : Orbitrap or Q-TOF instruments for accurate mass identification (mass error <2 ppm).

- Isotopic Labeling : Use <sup>15</sup>N-labeled analogs as internal standards .

Q. How can researchers resolve contradictions in reported toxicity data for azo dyes with similar structures?

- Case Study : Discrepancies in LD50 values (oral, rat) for CI 15510 (633-96-5) vs. CI 20170 (1320-07-6) may arise from impurities or metabolic pathway differences.

- Methodology :

Purity Assessment : Compare batch-specific impurity profiles (HPLC-UV/ELSD).

In Vitro Assays : Use hepatic microsomes to study nitro-reduction pathways and metabolite formation (e.g., aromatic amines) .

- Regulatory Alignment : Cross-reference with OECD Test Guidelines (e.g., TG 423 for acute toxicity) to standardize testing protocols .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets (e.g., serum albumin)?

- In Silico Approaches :

- Molecular Docking (AutoDock Vina) : Simulate binding to human serum albumin (PDB ID: 1BM0). Focus on Sudlow’s Site I (subdomain IIA) due to affinity for sulfonated aromatics.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bonding patterns .

- Validation : Compare with experimental data from fluorescence quenching assays (Kd values) .

Methodological Guidance Tables

Q. Table 1. Key Spectral Signatures for Structural Confirmation

| Technique | Diagnostic Peaks | Functional Group Confirmed |

|---|---|---|

| FT-IR | 1600 cm<sup>−1</sup> (N=N) | Azo linkage |

| UV-Vis | λmax = 480 nm (π→π*) | Conjugated azo system |

| <sup>1</sup>H NMR | δ 8.2 ppm (aromatic H ortho to -SO3Na) | Sulfonate positioning |

Q. Table 2. Comparative Photodegradation Rates

| Light Source (nm) | Half-Life (hours) | Major Degradation Product |

|---|---|---|

| 365 (UVA) | 48 ± 3 | 4-Nitroaniline |

| 254 (UVB) | 12 ± 2 | Benzenesulfonate-quinone adduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.